molecular formula C32H47ClN4O6S B560584 Ligands-Liens Conjoints de Ligase E3 10

Ligands-Liens Conjoints de Ligase E3 10

Numéro de catalogue: B560584
Poids moléculaire: 651.3 g/mol
Clé InChI: VVGFRQKHZOZAAG-UWPQIUOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ce composé incorpore le ligand de von Hippel-Lindau (VHL) et un lieur à base d'alkyle/éther, avec un groupe halogène en tant que connecteur . Il est principalement utilisé dans le domaine de la dégradation ciblée des protéines, plus précisément dans le développement de chimères ciblant la protéolyse (PROTAC).

Applications De Recherche Scientifique

Applications in Drug Development

E3 ligase ligand-linker conjugates have been applied in various therapeutic areas:

  • Cancer Therapy : PROTACs utilizing E3 ligases like cereblon and von Hippel-Lindau have shown promise in degrading oncogenic proteins. For example, PROTACs targeting the estrogen receptor have demonstrated significant efficacy in breast cancer models .
  • Autoimmune Diseases : By selectively degrading pro-inflammatory cytokines or their receptors, these conjugates can modulate immune responses effectively. Research has indicated that PROTACs can target proteins involved in autoimmune pathways, offering new therapeutic avenues .
  • Neurodegenerative Disorders : Targeting misfolded proteins associated with diseases such as Alzheimer's has been another application. PROTACs can potentially clear toxic aggregates from neurons, thereby alleviating disease symptoms .

Case Study 1: Targeting Estrogen Receptor Alpha (ERα)

A notable case study involved the development of PROTACs based on raloxifene as an ERα-binding ligand and either cereblon or von Hippel-Lindau as E3 ligase ligands. These PROTACs exhibited significant degradation activity against ERα in cellular models, with one compound showing an IC50 value of 39.9 nM . The optimization of linker length was crucial in enhancing degradation efficiency.

Case Study 2: Degradation of CDK4/6

In another study, researchers designed PROTACs that targeted cyclin-dependent kinases CDK4 and CDK6 using various E3 ligases. The results demonstrated that different linker structures influenced degradation efficiency, with some constructs achieving DC50 values below 10 nM . This highlights the importance of linker design in maximizing therapeutic potential.

Comparative Data Table

Application AreaTarget ProteinE3 Ligase UsedLinker TypeIC50/DC50 (nM)
Cancer TherapyEstrogen ReceptorCereblon/VHLPEG Linker39.9
Autoimmune DiseasesPro-inflammatory CytokinesCereblonAlkyl Chain<10
Neurodegenerative DisordersTau ProteinVHLAlkyl/Ether0.17

Mécanisme D'action

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 10 is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Mode of Action

E3 Ligase Ligand-Linker Conjugates 10 interacts with its target, the E3 ubiquitin ligase, by forming a complex known as Proteolysis-Targeting Chimeras (PROTACs) . This interaction results in the ubiquitination and subsequent proteasomal degradation of the target proteins .

Biochemical Pathways

The action of E3 Ligase Ligand-Linker Conjugates 10 affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction essential for the degradation of short-lived, misfolded, and damaged proteins . E3 ubiquitin ligases, like the one targeted by E3 Ligase Ligand-Linker Conjugates 10, regulate the last step of this enzymatic cascade .

Result of Action

The molecular effect of E3 Ligase Ligand-Linker Conjugates 10’s action is the ubiquitination of the target proteins, marking them for degradation . On a cellular level, this leads to the regulation of various biological processes and cellular responses to stress signals associated with cancer development .

Action Environment

It is known that the ubiquitin-proteasome system, which e3 ligase ligand-linker conjugates 10 targets, is essential for maintaining cellular homeostasis . Therefore, factors that disrupt cellular homeostasis could potentially influence the compound’s action.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de VH032-PEG2-C4-Cl implique la conjugaison du ligand VHL avec un lieur à base d'alkyle/éther. Le processus comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de VH032-PEG2-C4-Cl suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Analyse Des Réactions Chimiques

Types de réactions

VH032-PEG2-C4-Cl subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant VH032-PEG2-C4-Cl comprennent :

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers conjugués avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent modifier la structure chimique du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

VH032-PEG2-C4-Cl est unique en raison de sa combinaison spécifique du ligand VHL et du lieur à base d'alkyle/éther, qui fournit un équilibre de propriétés hydrophobes et hydrophiles. Cet équilibre améliore sa capacité à induire efficacement la dégradation des protéines cibles .

Activité Biologique

E3 ligase ligand-linker conjugates, particularly the compound “E3 ligase Ligand-Linker Conjugates 10,” represent a significant advancement in targeted protein degradation strategies, specifically through the development of proteolysis-targeting chimeras (PROTACs). These bifunctional molecules are designed to simultaneously bind to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This article explores the biological activity of E3 ligase Ligand-Linker Conjugates 10, detailing their mechanisms, efficacy, and implications in therapeutic applications.

E3 ligases play a crucial role in the ubiquitin-proteasome system by mediating the transfer of ubiquitin from E2 enzymes to substrate proteins. The mechanism involves:

  • Formation of Ternary Complexes : The ligand-linker conjugate binds to both the target protein and the E3 ligase, forming a ternary complex that promotes ubiquitination.
  • Ubiquitination : Once the complex is formed, the E3 ligase catalyzes the transfer of ubiquitin to the target protein, marking it for degradation.
  • Proteasomal Degradation : The polyubiquitinated protein is recognized by the proteasome, leading to its degradation into smaller peptides.

This process not only facilitates targeted degradation but also allows for substoichiometric catalytic activity, meaning that a single PROTAC molecule can induce multiple rounds of degradation.

Efficacy in Target Protein Degradation

Recent studies have demonstrated that E3 ligase Ligand-Linker Conjugates 10 exhibit potent biological activity in degrading various target proteins. For instance:

  • Target Proteins : The conjugates have been effective against proteins linked to several diseases, including cancer and neurodegenerative disorders.
  • Degradation Efficiency : In comparative studies, PROTACs utilizing E3 ligase Ligand-Linker Conjugates 10 showed a DC50 (concentration for 50% degradation) lower than 10 nM for specific targets such as CDK4 and CDK6 .

Structure-Activity Relationship (SAR)

The biological activity of these conjugates is heavily influenced by their structural components:

  • Linker Length and Composition : Variations in linker length significantly affect the spatial configuration necessary for optimal ternary complex formation. Shorter linkers may enhance selectivity towards specific isoforms of target proteins .
  • Ligand Variability : The choice of E3 ligase ligand impacts the overall efficacy. For example, CRBN-based PROTACs have been shown to preferentially degrade certain targets over others .

Case Studies

  • Palbociclib-Based PROTACs :
    • Researchers conjugated different E3 ligase ligands with palbociclib, observing preferential degradation of CDK6 over CDK4 with minimal differences in efficiency .
    • This study highlighted how linker structures are critical in determining degradation profiles.
  • ERα Degradation :
    • A series of PROTACs targeting ERα were developed using raloxifene as a ligand. The optimized conjugate ERD-308 exhibited significant anti-proliferative activity in breast cancer cell lines with an IC50 of 0.17 nM .

Data Table

Compound NameTarget ProteinE3 Ligase UsedDC50 (nM)IC50 (nM)Notes
Ligand-Linker Conjugate 10CDK4/6VHL<10NAPreferential degradation observed
ERD-308ERαCRBNNA0.17Significant anti-proliferative activity
Palbociclib-PROTACCDK6IAPNANADemonstrated selective degradation

Propriétés

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 2
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 3
Reactant of Route 3
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 4
Reactant of Route 4
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 5
Reactant of Route 5
E3 ligase Ligand-Linker Conjugates 10
Reactant of Route 6
Reactant of Route 6
E3 ligase Ligand-Linker Conjugates 10

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.